

Quantifying Neoaureothin's Effect on HIV Replication: Application Notes and Protocols

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Compound of Interest

Compound Name: **Neoaureothin**

Cat. No.: **B1678161**

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Introduction

Neoaureothin, a γ -pyrone polyketide natural product, has emerged as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action is distinct from currently approved antiretroviral therapies, presenting a novel avenue for drug development.

Neoaureothin inhibits the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components, including the genomic RNA. This document provides detailed application notes and protocols to quantify the anti-HIV efficacy and cytotoxicity of **Neoaureothin** and its derivatives.

Data Presentation

While specific IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for **Neoaureothin** are not extensively available in the public domain, data for a highly potent aureothin derivative, referred to as Compound #7, highlights the potential of this class of molecules.^[1] The following tables summarize the anti-HIV activity of Compound #7 and provide representative data for other HIV inhibitors to offer a comparative context.

Table 1: Anti-HIV Activity of **Neoaureothin** Derivative (Compound #7)

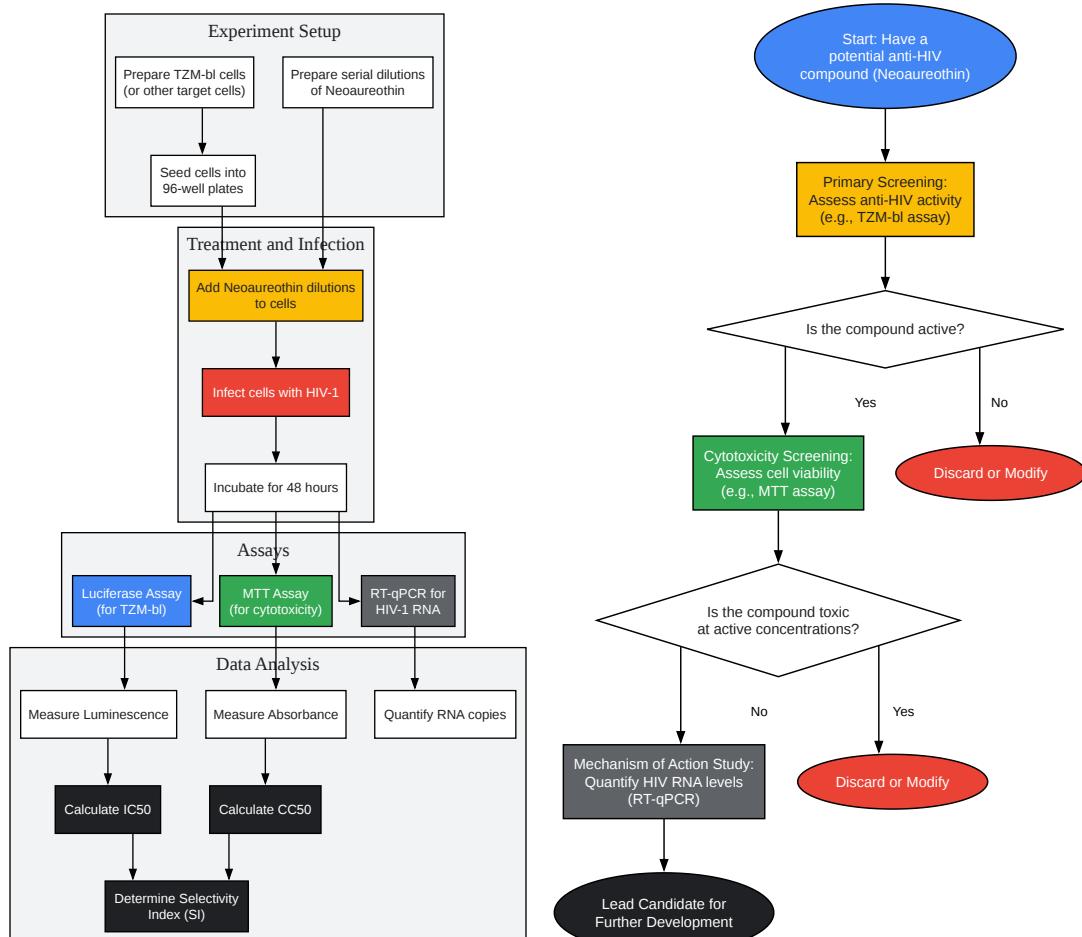
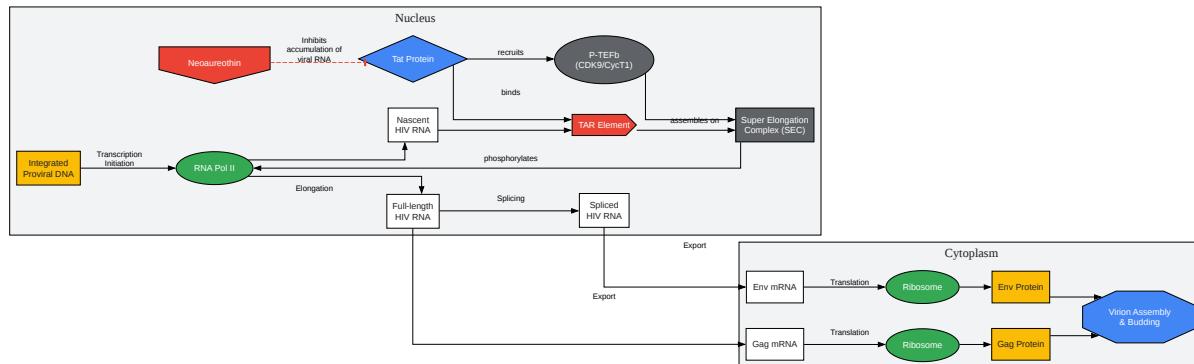
Compound	Assay Type	Cell Line	Virus Strain	Parameter	Value
Compound #7	HIV Replication Inhibition	Primary Human Cells	Not Specified	IC90	<45 nM[1]

Table 2: Illustrative Anti-HIV Activity and Cytotoxicity of Various HIV Inhibitors

Compound Class	Example Compound	Mechanism of Action	Cell Line	IC50	CC50	Selectivity Index (SI = CC50/IC50)
Tat Inhibitor	019854-B06	Tat-mediated transcription inhibition	TZM-bl	0.83 μM[2]	>100 μM[2]	>120
Rev Inhibitor	PKF050-638	CRM1-mediated nuclear export inhibition	Jurkat	0.04 μM[3]	Not Specified	Not Specified
Capsid Inhibitor	VH4004280	Capsid assembly/disassembly	MT-2	0.093 nM[4]	>20 μM[4]	>215,000
NRTI	Zidovudine (AZT)	Reverse transcriptase inhibition	Various	Varies	Varies	Varies
PI	Lopinavir	Protease inhibition	MT-4	0.69 ng/mL[5]	Not Specified	Not Specified

Mandatory Visualizations

Signaling Pathway



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